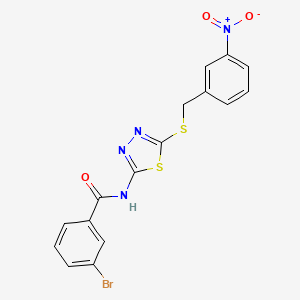

![molecular formula C7H14ClN B2596943 (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2343964-21-4](/img/structure/B2596943.png)

(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride” is a type of azabicyclohexane, which is a class of organic compounds characterized by a bicyclic structure that includes a nitrogen atom . These compounds often exhibit interesting biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of azabicyclohexanes is characterized by a bicyclic structure with a nitrogen atom. The specific stereochemistry (the arrangement of atoms in space) can vary depending on the specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For azabicyclohexanes, these properties can include factors like density, boiling point, vapor pressure, and others .

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Research conducted by Epstein et al. (1981) on 1-aryl-3-azabicyclo[3.1.0]hexanes, including derivatives of (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, demonstrated their potential as nonnarcotic analgesic agents. These compounds showed significant analgesic potency in various assays, indicating their potential use in pain management (Epstein et al., 1981).

Antimalarial Activities

A study by Ningsanont et al. (2003) evaluated derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, closely related to (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, for their antimalarial activities. The study found notable in vitro activity against Plasmodium falciparum, suggesting potential applications in treating malaria (Ningsanont et al., 2003).

Synthesis and Chemical Applications

Ghorbani et al. (2016) described a novel synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, highlighting the eco-friendliness and efficiency of the process. This research contributes to the broader understanding of synthetic methods applicable to compounds like (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride and their derivatives (Ghorbani et al., 2016).

Aromatase Inhibitory Activity

Research by Staněk et al. (1991) on 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-diones, which are structurally related to (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, revealed their potential in inhibiting human placental aromatase. This enzyme plays a crucial role in estrogen production, suggesting these compounds' relevance in endocrine therapies for hormone-dependent tumors (Staněk et al., 1991).

Novel Building Blocks for Biologically Active Compounds

Jida et al. (2007) explored azabicyclo[3.1.0]hexane-1-ols, structurally similar to (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, as intermediates for the asymmetric synthesis of pharmacologically active products. Their work highlights the potential of these compounds in developing new drugs with therapeutic benefits (Jida et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1S,5R)-1-ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-7-3-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKKQKLJGDWWIM-UOERWJHTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12C[C@H]1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate](/img/structure/B2596865.png)

![Cyclohexyl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2596866.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate](/img/structure/B2596873.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2596876.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2596878.png)

![2-(4-((4-chlorophenyl)sulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2596879.png)

![N-(4-chlorophenyl)-4-[2-(cyclopropylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2596882.png)